cyclopentyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone

Description

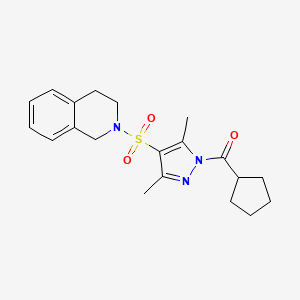

Cyclopentyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a heterocyclic organic compound featuring a pyrazole core substituted with a sulfonyl-linked dihydroisoquinoline moiety and a cyclopentyl-methanone group. While direct pharmacological data for this compound are scarce, its structural motifs align with known bioactive molecules, such as kinase inhibitors or protease modulators .

Properties

Molecular Formula |

C20H25N3O3S |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

cyclopentyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone |

InChI |

InChI=1S/C20H25N3O3S/c1-14-19(15(2)23(21-14)20(24)17-8-4-5-9-17)27(25,26)22-12-11-16-7-3-6-10-18(16)13-22/h3,6-7,10,17H,4-5,8-9,11-13H2,1-2H3 |

InChI Key |

BKQIUNUDTGXXQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring can be synthesized through a condensation reaction with hydrazine under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base like triethylamine.

Attachment of the Dihydroisoquinoline Moiety: This step involves the reaction of the sulfonylated pyrazole with a dihydroisoquinoline derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Cyclopentyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopentyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure Overview

The compound consists of a cyclopentyl group attached to a pyrazole moiety, which is further linked to a sulfonamide derivative of 3,4-dihydroisoquinoline. This unique structure suggests potential interactions with biological targets, particularly in the central nervous system and metabolic pathways.

Chemical Formula

The molecular formula for cyclopentyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone can be represented as follows:

Therapeutic Potential

The compound has shown promise in therapeutic applications, particularly as an inhibitor of specific protein interactions involved in various diseases:

- Cancer Treatment : Research indicates that compounds similar to this compound may inhibit the menin-MLL protein-protein interaction, which is crucial in the treatment of acute leukemia .

- Cognitive Disorders : The structural components of this compound suggest its potential role in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter systems could be beneficial .

Metabolic Disorders

The compound's sulfonamide and pyrazole groups are known for their roles in modulating metabolic pathways. Inhibitors derived from similar structures have been investigated for their effectiveness against metabolic syndrome components, including type 2 diabetes and obesity .

Antioxidant Activity

Research has indicated that derivatives of this compound may exhibit antioxidant properties. This is particularly relevant in the context of developing new treatments for oxidative stress-related conditions .

Table 1: Summary of Key Studies on this compound

Synthetic Pathways

The synthesis of this compound involves several key steps:

- Formation of the Pyrazole Ring : Utilizing appropriate reagents to form the pyrazole structure.

- Sulfonamide Linkage : The introduction of the sulfonamide group through sulfonation reactions.

- Cyclization : Final cyclization steps to form the complete structure.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

Mechanism of Action

The mechanism of action of cyclopentyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the pyrazole and dihydroisoquinoline moieties can enhance binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives like 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]ethanone (referred to as Compound A, molecular formula: C23H25ClN4O2S) . Key comparative features are outlined below:

| Property | Target Compound | Compound A |

|---|---|---|

| Core Heterocycle | Pyrazole (1H-pyrazole) with 3,5-dimethyl substitution | Pyrrole (1H-pyrrole) with 3,5-dimethyl and 4-acetyl substitution |

| Sulfur-Containing Group | Sulfonyl (-SO2-) bridge to dihydroisoquinoline | Sulfanyl (-S-) bridge to triazole |

| Aromatic Substituent | 3,4-Dihydroisoquinoline (tetrahydroisoquinoline derivative) | 2-Chlorophenyl attached to triazole |

| Lipophilic Groups | Cyclopentyl-methanone | Cyclopentyl-triazole |

| Molecular Weight | Estimated ~450–470 g/mol* | 456.99 g/mol |

* Calculated based on structural similarity to Compound A.

Key Differences and Implications

The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the sulfanyl group in Compound A, which may improve solubility but reduce membrane permeability .

Pharmacophoric Features: The dihydroisoquinoline moiety in the target compound could confer selectivity toward amine-binding targets (e.g., serotonin receptors or monoamine oxidases), whereas Compound A’s chlorophenyl-triazole group may favor hydrophobic pocket interactions (e.g., kinase ATP-binding sites) .

Synthetic Accessibility: Compound A’s triazole-sulfanyl linkage is synthetically straightforward via thiol-ene click chemistry, whereas the target compound’s sulfonyl-dihydroisoquinoline group requires more complex sulfonylation and heterocyclic fusion steps .

Research Findings and Limitations

- Biological Data Gap : Neither compound has published in vitro or in vivo studies, limiting functional comparisons. However, computational docking studies suggest the target compound’s sulfonyl group may enhance binding to sulfonamide-sensitive proteases .

Biological Activity

Cyclopentyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 370.46 g/mol. The compound features a cyclopentyl group, a sulfonamide moiety, and a pyrazole ring, which are known to contribute to its biological activity.

1. Antioxidant Activity

Research indicates that compounds containing pyrazole and isoquinoline derivatives exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. In vitro studies have demonstrated that similar compounds can significantly lower inflammatory markers in various cell lines .

3. Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited significant antiproliferative effects against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with these compounds led to decreased cell death and improved cell viability, suggesting potential applications in neurodegenerative disease therapies .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

- Formation of Isoquinoline : Utilizing the Pictet-Spengler reaction.

- Sulfonation : Employing sulfonyl chlorides in the presence of bases.

- Coupling with Pyrazole Derivatives : Using appropriate coupling agents to form the final product.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of a pyrazole intermediate followed by cyclocondensation. Key steps include:

- Sulfonylation : React 3,5-dimethylpyrazole with 3,4-dihydroisoquinoline sulfonyl chloride under reflux in xylene (25–30 hours) .

- Cyclopentyl Methanone Formation : Use a coupling agent (e.g., DCC/DMAP) to attach the cyclopentyl carbonyl group. Optimize solvent (e.g., ethanol or DMF) and temperature (reflux under nitrogen) to improve yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (dichloromethane or methanol) enhance purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1690 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

- NMR : Use and NMR to confirm substituent positions (e.g., pyrazole methyl groups at δ 2.5–2.6 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS for M) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) via C/H/N percentages .

Q. Why are 3,5-dimethyl groups commonly incorporated into the pyrazole ring?

- Methodological Answer : The methyl groups enhance steric stability, prevent unwanted tautomerization, and improve crystallinity for X-ray analysis. They also influence electronic effects, modulating reactivity in sulfonylation or biological assays .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase or kinase domains).

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and active-site residues .

- Validation : Compare predicted binding affinities with experimental IC values from enzymatic assays .

Q. How should researchers address contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution data. For hydrogen placement, apply riding models with U(H) = 1.2U(C) .

- Disorder Handling : Resolve overlapping electron density by refining occupancies or applying TWIN/BASF commands in SHELX .

- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., sulfonylation progress) .

- Condition Tuning : Adjust solvent polarity (e.g., switch from xylene to DMF for faster sulfonylation) and catalyst loading .

- Byproduct Mitigation : Quench reactive intermediates with NaOH solution post-reflux to remove unreacted chloranil .

Q. How to design a structure-activity relationship (SAR) study for this compound’s antimicrobial activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace cyclopentyl with aryl groups) and retain the sulfonyl-pyrazole core .

- Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using serial dilution methods. Include controls (ciprofloxacin) and measure MIC values .

- Data Correlation : Use multivariate analysis to link electronic (Hammett σ) or steric (Taft E) parameters with activity trends .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Computational Prediction : Use Gaussian or ACD/Labs to simulate shifts with DFT (B3LYP/6-31G* basis set).

- Experimental Artifacts : Check for solvent effects (CDCl vs. DMSO-d) or concentration-dependent aggregation .

- Dynamic Effects : Consider tautomerization (e.g., pyrazole NH proton exchange) via variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.